molecular formula C17H20N2O5 B5366657 ethyl 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate

ethyl 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate

Cat. No.: B5366657
M. Wt: 332.4 g/mol
InChI Key: JCKBOVJENNCERS-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a nitrophenyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with nitrophenyl compounds under specific conditions. One common method involves the use of ethyl piperidine-3-carboxylate and 4-nitrobenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes and receptors, leading to various biological effects. The ester group can undergo hydrolysis, releasing active metabolites that exert their effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(2E)-3-(3-nitrophenyl)prop-2-enoyl]amino-1-(1-phenylethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate
  • (2E)-3-(4-Nitrophenyl)-1-(2-pyridinyl)-2-propen-1-one
  • (2E)-2-(acetylamino)-3-(4-nitrophenyl)prop-2-enoic acid

Uniqueness

Ethyl 1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its piperidine ring and nitrophenyl group make it a versatile compound for various applications .

Properties

IUPAC Name

ethyl 1-[(E)-3-(4-nitrophenyl)prop-2-enoyl]piperidine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5/c1-2-24-17(21)14-4-3-11-18(12-14)16(20)10-7-13-5-8-15(9-6-13)19(22)23/h5-10,14H,2-4,11-12H2,1H3/b10-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCKBOVJENNCERS-JXMROGBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN(C1)C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1CCCN(C1)C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.